molecular formula C12H16N2O3 B5648439 2-[(3R,4R)-3-hydroxy-3,4-dimethylpyrrolidin-1-yl]pyridine-4-carboxylic acid

2-[(3R,4R)-3-hydroxy-3,4-dimethylpyrrolidin-1-yl]pyridine-4-carboxylic acid

Cat. No.: B5648439
M. Wt: 236.27 g/mol
InChI Key: DIGAQPBZKWXFHR-PELKAZGASA-N
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Description

2-[(3R,4R)-3-hydroxy-3,4-dimethylpyrrolidin-1-yl]pyridine-4-carboxylic acid is a complex organic compound featuring a pyrrolidine ring fused with a pyridine ring. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3R,4R)-3-hydroxy-3,4-dimethylpyrrolidin-1-yl]pyridine-4-carboxylic acid typically involves multi-step organic reactionsSpecific reagents and catalysts, such as palladium or copper, are often employed to facilitate these reactions under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while maintaining cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[(3R,4R)-3-hydroxy-3,4-dimethylpyrrolidin-1-yl]pyridine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, copper.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[(3R,4R)-3-hydroxy-3,4-dimethylpyrrolidin-1-yl]pyridine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3R,4R)-3-hydroxy-3,4-dimethylpyrrolidin-1-yl]pyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. This modulation can result in therapeutic effects, such as inhibition of cancer cell proliferation or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3R,4R)-3-hydroxy-3,4-dimethylpyrrolidin-1-yl]pyridine-4-carboxylic acid stands out due to its unique combination of a pyrrolidine and pyridine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

2-[(3R,4R)-3-hydroxy-3,4-dimethylpyrrolidin-1-yl]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-8-6-14(7-12(8,2)17)10-5-9(11(15)16)3-4-13-10/h3-5,8,17H,6-7H2,1-2H3,(H,15,16)/t8-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIGAQPBZKWXFHR-PELKAZGASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1(C)O)C2=NC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@]1(C)O)C2=NC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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